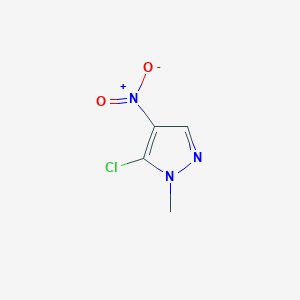

5-chloro-1-Methyl-4-nitro-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-methyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXLZEWCWNUVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70492670 | |

| Record name | 5-Chloro-1-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42098-25-9 | |

| Record name | 5-Chloro-1-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-1-methyl-4-nitro-1H-pyrazole is a substituted pyrazole derivative with significant potential in medicinal chemistry and agrochemical development. Its unique structural features, including a chlorine atom, a methyl group, and a nitro group on the pyrazole ring, impart specific physicochemical properties that are crucial for its application and further development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its potential applications.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₄H₄ClN₃O₂ | [1] |

| Molecular Weight | 161.55 g/mol | [1] |

| CAS Number | 6814-58-0 | [1] |

| Appearance | Information not available | |

| Melting Point | Information not available | |

| Boiling Point | Information not available | |

| Solubility | Information not available | |

| pKa | Information not available | |

| LogP | Information not available |

Spectroscopic and Structural Data

Detailed spectroscopic and structural data are critical for the unambiguous identification and characterization of this compound. While specific experimental data for this compound is not publicly available, the following sections outline the expected analytical techniques and data based on closely related pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR would provide key information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR (CDCl₃, 400 MHz):

-

A singlet for the methyl protons (N-CH₃) is expected around δ 3.8-4.0 ppm.

-

A singlet for the proton on the pyrazole ring (C-H) is expected around δ 7.5-8.5 ppm, with the exact shift influenced by the electron-withdrawing nitro group.

Expected ¹³C NMR (CDCl₃, 100 MHz):

-

The methyl carbon (N-CH₃) would likely appear around δ 35-40 ppm.

-

The carbons of the pyrazole ring would resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group (C4) would be significantly downfield, while the chlorinated carbon (C5) would also show a characteristic shift.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 161 and a characteristic isotopic pattern for the chlorine atom ([M+2]⁺) would be present at m/z 163 with an intensity of approximately one-third of the [M]⁺ peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to:

-

N-O stretching of the nitro group (around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).

-

C-N stretching vibrations.

-

C-H stretching and bending vibrations.

-

The C-Cl stretching vibration (typically in the fingerprint region).

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. While a crystal structure for this compound is not publicly available, analysis of related compounds suggests that the pyrazole ring would be planar. The technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of nitro-substituted pyrazoles involves the nitration of a corresponding pyrazole precursor. A potential synthetic route for this compound is the nitration of 5-chloro-1-methyl-1H-pyrazole.

Materials:

-

5-chloro-1-methyl-1H-pyrazole

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

In a round-bottom flask cooled in an ice bath, a solution of 5-chloro-1-methyl-1H-pyrazole in concentrated sulfuric acid is prepared with stirring.

-

A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is prepared separately and cooled.

-

The nitrating mixture is added dropwise to the pyrazole solution while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The crude product is collected by vacuum filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

Reactivity and Potential Applications

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the presence of a labile chlorine atom. The pyrazole ring is susceptible to nucleophilic attack, and the chlorine atom can be displaced by various nucleophiles, making it a versatile intermediate for the synthesis of a wide range of pyrazole derivatives.

This compound serves as a key building block in:

-

Drug Discovery: Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] this compound can be used as a starting material for the synthesis of novel drug candidates.

-

Agrochemicals: The pyrazole scaffold is also present in many commercially successful herbicides and insecticides. The reactivity of this compound allows for the introduction of various functional groups to develop new and effective crop protection agents.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for further chemical exploration and application in the fields of medicine and agriculture. This technical guide has summarized its key physicochemical properties and provided a framework for its synthesis and characterization. Further research into its biological activity and reaction chemistry is warranted to fully exploit its potential.

References

Spectroscopic Analysis of 5-chloro-1-methyl-4-nitro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-1-methyl-4-nitro-1H-pyrazole is a halogenated and nitrated pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a common motif in a wide array of pharmacologically active compounds, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of a chlorine atom and a nitro group on the pyrazole ring of the title compound imparts unique electronic and steric properties, making it a valuable synthon for the generation of diverse chemical libraries for drug discovery.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques are the cornerstone of this characterization process. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available, peer-reviewed spectroscopic data for this specific compound is limited, this guide outlines the expected spectral features based on the analysis of closely related pyrazole derivatives and provides detailed, generalized experimental protocols for obtaining such data.

Spectroscopic Data Summary

A thorough search of scientific literature and chemical databases did not yield publicly available, experimentally determined quantitative spectroscopic data for this compound. Chemical suppliers confirm the use of spectroscopic methods for quality control but do not typically publish the detailed data.[1] Therefore, the following tables present predicted or expected data based on the known chemical structure and spectroscopic data from analogous compounds.[2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~8.0 - 8.5 | s |

| N-CH₃ | ~3.8 - 4.2 | s |

Note: The chemical shift of the pyrazole ring proton (H-3) is expected to be significantly downfield due to the electron-withdrawing effects of the adjacent nitro group and the overall aromaticity of the ring. The N-methyl protons will appear as a singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 - 145 |

| C-4 | ~140 - 150 |

| C-5 | ~120 - 130 |

| N-CH₃ | ~35 - 45 |

Note: The carbon atoms of the pyrazole ring will have distinct chemical shifts influenced by the substituents. The C-4 carbon, bearing the nitro group, is expected to be significantly deshielded.

Table 3: Expected Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| ~1550 - 1500 | Asymmetric N-O stretching (nitro group) | Strong |

| ~1370 - 1330 | Symmetric N-O stretching (nitro group) | Strong |

| ~1600 - 1450 | C=N and C=C stretching (pyrazole ring) | Medium |

| ~3100 - 3000 | C-H stretching (aromatic) | Weak - Medium |

| ~2950 - 2850 | C-H stretching (methyl) | Weak - Medium |

| ~800 - 700 | C-Cl stretching | Medium - Strong |

Note: The most characteristic IR bands will be the strong absorptions corresponding to the nitro group's stretching vibrations.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Expected Relative Abundance |

| 161/163 | [M]⁺ | Moderate |

| 115/117 | [M - NO₂]⁺ | High |

| 80 | [M - NO₂ - Cl]⁺ | Moderate |

Note: The mass spectrum is expected to show a molecular ion peak with a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 in an approximate 3:1 ratio). Fragmentation is likely to involve the loss of the nitro group.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are based on standard practices for the analysis of solid organic compounds and pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants (for ¹H NMR) to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the diamond crystal of the ATR accessory is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the center of the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background Scan: Perform a background scan with the clean, empty ATR crystal before running the sample.

-

-

Data Acquisition and Analysis:

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum.

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., N-O stretching, C=N stretching, C-H stretching, C-Cl stretching).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Parameters (Typical):

-

Gas Chromatograph: A standard GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (split or splitless injection depending on concentration).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Interface Temperature: 280 °C.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.

-

Examine the mass spectrum corresponding to the chromatographic peak of the analyte.

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with a mass spectral library (if available) for confirmation.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: Logical flow for NMR-based structure elucidation.

References

Spectroscopic and Structural Elucidation of 5-chloro-1-methyl-4-nitro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for the heterocyclic compound 5-chloro-1-methyl-4-nitro-1H-pyrazole. Due to the limited availability of public experimental data for this specific molecule, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar pyrazole derivatives. It also outlines a general experimental protocol for the acquisition of such data. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The presence of a chloro, a methyl, and a nitro group on the pyrazole ring suggests its potential as a versatile building block in the synthesis of novel compounds with interesting pharmacological or material properties. Accurate structural characterization is paramount, and NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of such compounds in solution.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of published data for analogous pyrazole structures and established principles of NMR spectroscopy, which correlate chemical shifts with the electronic environment of the nuclei.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C3-H | 8.0 - 8.5 | s |

| N1-CH₃ | 3.8 - 4.2 | s |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 | 135 - 140 |

| C4 | 138 - 143 |

| C5 | 145 - 150 |

| N1-CH₃ | 35 - 40 |

Experimental Protocols

The following section outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can slightly influence the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for optimal resolution.

-

Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Set a wide spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 1024 or more).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Visualization of Molecular Structure and Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure of the target compound and a typical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: General experimental workflow for NMR analysis.

Disclaimer: The NMR data presented in this guide are predicted values and should be used for reference purposes only. Experimental verification is necessary for definitive structural assignment.

Spectroscopic Analysis of 5-chloro-1-methyl-4-nitro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) characteristics of 5-chloro-1-methyl-4-nitro-1H-pyrazole. Due to the limited availability of published experimental spectra for this specific compound, this guide synthesizes data from closely related analogs and established spectroscopic principles to predict its spectral behavior. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorption bands corresponding to its key structural features: the pyrazole ring, the nitro group, the carbon-chlorine bond, and the methyl group.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption peaks for this compound. These predictions are based on the analysis of similar nitro-substituted heterocyclic compounds and general IR frequency correlation tables.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 - 3150 | Medium | C-H stretch | Pyrazole ring |

| ~2950 - 3000 | Medium | C-H stretch (asymmetric and symmetric) | Methyl group (CH₃) |

| ~1550 - 1475 | Strong | Asymmetric N-O stretch | Nitro group (NO₂) |

| ~1450 - 1470 | Medium | C-H bend (asymmetric) | Methyl group (CH₃) |

| ~1360 - 1290 | Strong | Symmetric N-O stretch | Nitro group (NO₂) |

| ~1370 - 1390 | Medium | C-H bend (symmetric) | Methyl group (CH₃) |

| ~1000 - 1200 | Medium | Ring stretching | Pyrazole ring |

| ~700 - 800 | Strong | C-Cl stretch | Carbon-Chlorine bond |

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

This protocol outlines a standard procedure for obtaining an IR spectrum of a solid sample like this compound using an ATR-FTIR spectrometer.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Analysis: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers.

Mass Spectrometry

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 161.55 g/mol ), electron ionization (EI) is a common method for generating ions.[4][5]

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of pyrazoles is complex and highly influenced by their substituents.[6] The presence of a nitro group is expected to direct the fragmentation pathways significantly. The following table outlines the predicted major fragments for this compound.

| m/z Value | Proposed Fragment Ion | Plausible Neutral Loss |

| 161/163 | [C₄H₄ClN₃O₂]⁺ (Molecular Ion) | - |

| 115/117 | [C₄H₄ClN₃]⁺ | NO₂ |

| 88/90 | [C₃H₃ClN]⁺ | N₂, HCN |

| 79/81 | [C₂HClN]⁺ | CH₃, N₂, HCN |

| 53 | [C₃H₃N]⁺ | Cl, NO₂, HCN |

Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general procedure for analyzing a solid sample using a GC-MS system with an EI source.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-200

-

Inlet System: Gas chromatography (GC) or direct insertion probe. If using GC, an appropriate column (e.g., DB-5ms) and temperature program should be selected to ensure the compound elutes without degradation.

-

-

Data Acquisition: Inject the sample into the instrument. The mass spectrometer will separate the resulting ions based on their mass-to-charge ratio and generate a mass spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathway.

Visualizations

Workflow for Spectroscopic Analysis

References

In-Depth Technical Guide: 5-Chloro-1-methyl-4-nitro-1H-pyrazole (CAS 42098-25-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-methyl-4-nitro-1H-pyrazole, with CAS number 42098-25-9, is a substituted pyrazole derivative.[1] Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3][4] This compound, featuring a chlorine atom, a methyl group, and a nitro group on the pyrazole ring, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][5] The electron-withdrawing nature of the nitro group and the presence of a reactive chlorine atom make it a valuable building block for creating a variety of derivatives.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 42098-25-9 | [1] |

| Molecular Formula | C₄H₄ClN₃O₂ | [1] |

| Molecular Weight | 161.55 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Chloro-1-methyl-4-nitropyrazole, 1H-Pyrazole, 5-chloro-1-methyl-4-nitro- | [1] |

| Appearance | White to off-white to yellow solid | [1] |

| Melting Point | 135-137 °C | [1] |

| Boiling Point | 273 °C at 760 mmHg | [1] |

| Density | 1.65 g/cm³ | [1] |

| Flash Point | 119 °C | [1] |

| Solubility | Soluble in organic solvents. | [1] |

| pKa (Predicted) | -3.31 ± 0.10 | [1] |

Synthesis and Characterization

Synthetic Route

The most common method for the synthesis of this compound is through the nitration of 5-chloro-1-methyl-1H-pyrazole.[1] This electrophilic aromatic substitution introduces a nitro group at the 4-position of the pyrazole ring.

Experimental Protocol: Synthesis

The following is a representative experimental protocol based on general procedures for the nitration of pyrazoles. Specific conditions may require optimization.

Materials:

-

5-chloro-1-methyl-1H-pyrazole

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Deionized water

-

Sodium bicarbonate (saturated solution)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 5-chloro-1-methyl-1H-pyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the pyrazole solution over 30-60 minutes, ensuring the reaction temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons and the proton on the pyrazole ring. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring and the methyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C-Cl, C-N, and N-O (nitro group) bonds. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Biological Activities and Potential Applications

While specific biological activity data for this compound is not extensively reported in the public domain, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[2][3] Derivatives of pyrazoles have been investigated for a wide range of therapeutic applications.[1]

Potential Therapeutic Areas for Pyrazole Derivatives:

-

Anticancer: Many pyrazole derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and other cellular targets.[1]

-

Anti-inflammatory: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Antimicrobial: Pyrazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[1]

Given its chemical structure, this compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential biological activities.[5]

References

- 1. This compound (42098-25-9) for sale [vulcanchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

Synthesis and Characterization of 5-chloro-1-methyl-4-nitro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-chloro-1-methyl-4-nitro-1H-pyrazole. This molecule serves as a valuable building block in medicinal chemistry and materials science, necessitating a thorough understanding of its preparation and properties. This document outlines a plausible synthetic route, detailed experimental protocols, and a summary of its key physicochemical and spectroscopic data.

Introduction

This compound is a substituted pyrazole derivative featuring a five-membered heterocyclic ring with two adjacent nitrogen atoms. The presence of a chlorine atom, a methyl group, and a nitro group on the pyrazole core imparts distinct chemical reactivity and potential for further functionalization. The electron-withdrawing nature of the nitro group and the chloro substituent makes the pyrazole ring susceptible to nucleophilic attack, a key feature for its use in the synthesis of more complex molecules.[1] Pyrazole derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making this compound a person of interest for drug discovery programs.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the nitration of 5-chloro-1-methyl-1H-pyrazole.[1] This electrophilic aromatic substitution reaction introduces a nitro group at the C4 position of the pyrazole ring.

Proposed Synthetic Pathway:

Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous nitration procedures for similar heterocyclic compounds.

Materials:

-

5-chloro-1-methyl-1H-pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane or Chloroform

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL). Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Reactant: Slowly add 5-chloro-1-methyl-1H-pyrazole (1.0 g, 7.66 mmol) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.6 mL, approx. 9.2 mmol) to concentrated sulfuric acid (2 mL) in a separate beaker, pre-cooled in an ice bath. Add this nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid over 30 minutes, maintaining the reaction temperature between 0 and 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Carefully pour the reaction mixture onto crushed ice (50 g) with stirring. A precipitate should form.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous mixture with dichloromethane or chloroform (3 x 30 mL).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

Characterization of this compound

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₄ClN₃O₂ | [1] |

| Molecular Weight | 161.55 g/mol | [1] |

| Appearance | White to off-white to yellow solid | [1] |

| Melting Point | 135-137 °C | [1] |

| Boiling Point | 273 °C at 760 mmHg | [1] |

| Density | 1.65 g/cm³ | [1] |

| CAS Number | 42098-25-9 | [1] |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | A singlet for the C3-H proton of the pyrazole ring and a singlet for the N-methyl protons. |

| ¹³C NMR | Signals corresponding to the three carbon atoms of the pyrazole ring and one for the methyl group. The carbon bearing the nitro group (C4) would be significantly downfield. |

| IR (Infrared) Spectroscopy | Strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretching) are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (161.55 g/mol ) with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak with approximately one-third the intensity of the M peak). |

Experimental and Data Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol, based on the nitration of a suitable precursor, offers a practical approach for its preparation in a laboratory setting. The provided physicochemical and expected spectroscopic data serve as a benchmark for the identification and quality control of the synthesized compound. Further research to obtain and publish detailed, experimentally verified spectroscopic data would be a valuable contribution to the scientific community, facilitating its broader application in drug discovery and materials science.

References

An In-depth Technical Guide on the Mechanism of Action of 5-chloro-1-methyl-4-nitro-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-chloro-1-methyl-4-nitro-1H-pyrazole represent a class of heterocyclic compounds with significant potential in therapeutic applications. This technical guide synthesizes the current understanding of their mechanism of action, drawing upon data from structurally related pyrazole compounds. The primary biological activities associated with these derivatives include anticancer, antimicrobial, and anti-inflammatory effects. The proposed mechanisms underlying these activities often involve the inhibition of key enzymes and interference with critical cellular signaling pathways. This document provides a comprehensive overview of the plausible mechanisms, supported by quantitative data from various studies, detailed experimental protocols for in vitro and in vivo evaluation, and visual representations of relevant biological pathways and workflows.

Introduction

Pyrazole, a five-membered heterocyclic diamine ring system, serves as a versatile scaffold in medicinal chemistry due to its diverse pharmacological activities. The specific derivative, this compound, is characterized by the presence of a chloro group at position 5, a methyl group at the N1 position, and a nitro group at position 4. These substitutions are anticipated to modulate the compound's physicochemical properties and biological activity. While direct studies on the precise mechanism of action of this compound derivatives are limited, extensive research on analogous pyrazole structures provides a strong foundation for inferring their potential therapeutic actions. This guide will explore these imputed mechanisms in the context of cancer, microbial infections, and inflammation.

Putative Mechanisms of Action

The biological effects of this compound derivatives are likely pleiotropic, targeting multiple cellular processes. The following sections delineate the proposed mechanisms based on evidence from related pyrazole compounds.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

-

Enzyme Inhibition: A prominent mechanism for the anticancer effects of pyrazole derivatives is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. These include:

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.

-

Epidermal Growth Factor Receptor (EGFR): By blocking EGFR signaling, these compounds can inhibit pathways that promote cell growth, proliferation, and survival.

-

Janus Kinase (JAK): Specifically, inhibition of the JAK/STAT pathway has been identified as a target for some pyrazole derivatives, which is critical in hematological malignancies. A notable example is the discovery of AZD1480, a 5-chloro-N-pyrimidin-2-yl-N-ethyl-N'-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, as a potent JAK2 inhibitor.[1]

-

-

Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be achieved through:

-

Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels can lead to oxidative stress and trigger the apoptotic cascade.

-

Modulation of Apoptotic Proteins: This includes the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

-

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are attributed to their ability to interfere with essential microbial processes.

-

Inhibition of Bacterial Enzymes: Pyrazoles can target and inhibit bacterial enzymes that are vital for survival. For example, they may act as inhibitors of DNA gyrase, an enzyme necessary for DNA replication and repair in bacteria.

-

Disruption of Cell Wall Integrity: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.

-

Inhibition of Fungal Growth: The antifungal mechanism may involve the disruption of fungal cell membrane integrity or inhibition of essential fungal enzymes.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are often linked to the inhibition of enzymes involved in the inflammatory cascade.

-

Cyclooxygenase (COX) Inhibition: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some pyrazole derivatives can inhibit COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.

-

Lipoxygenase (LOX) Inhibition: Inhibition of LOX enzymes can reduce the production of leukotrienes, another class of inflammatory mediators.

Quantitative Data

The following tables summarize quantitative data on the biological activities of various pyrazole derivatives from the literature. It is important to note that these data are for structurally related compounds and may not be directly extrapolated to all this compound derivatives.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,4-Benzoxazine-pyrazole hybrids | MCF7 | 2.82 - 6.28 | [2] |

| 1,4-Benzoxazine-pyrazole hybrids | A549 | 2.82 - 6.28 | [2] |

| 1,4-Benzoxazine-pyrazole hybrids | HeLa | 2.82 - 6.28 | [2] |

| 1,4-Benzoxazine-pyrazole hybrids | PC3 | 2.82 - 6.28 | [2] |

| Pyrazolo[3,4-d]pyrimidine derivatives | A549 | 8.21 | [2] |

| Pyrazolo[3,4-d]pyrimidine derivatives | HCT116 | 19.56 | [2] |

| Pyrazole-based hybrid heteroaromatics | A549 | 42.79 - 55.73 | [2] |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 | 1.31 | [3] |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 | 0.45 | [3] |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 | 0.97 | [3] |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 | 0.72 | [3] |

| 3,5-diphenyl-1H-pyrazole | CFPAC-1 | 61.7 | [3] |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 | 81.48 | [3] |

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 5-chloro-pyrazole phenylhydrazone derivative | R. solani | 0.25 - 0.96 | [4] |

| Pyrazole derivative 3 | Escherichia coli | 0.25 | [5] |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [5] |

| Pyrazole derivative 2 | Aspergillus niger | 1 | [5] |

| Pyrazole–Schiff base 5a | Various pathogenic isolates | 0.25 - 0.50 | [6] |

| 3,5-pyrazole compound 3a | Gram-positive strains | 0.125 | [6] |

| 3,5-pyrazole compound 3a | Gram-negative bacteria | 0.062 - 0.25 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of pyrazole derivatives.

In Vitro Anticancer Activity - MTT Assay

Objective: To determine the cytotoxic effect of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity - Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of compounds against bacteria and fungi.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Standard antibiotic/antifungal agents (e.g., ciprofloxacin, fluconazole)

-

Inoculum suspension adjusted to 0.5 McFarland standard

Procedure:

-

Dispense 100 µL of broth into each well of a 96-well plate.

-

Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

-

Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 10 µL of the inoculum to each well.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Enzyme Inhibition Assay - COX Inhibition Assay

Objective: To determine the inhibitory effect of compounds on COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds dissolved in DMSO

-

A detection reagent that measures prostaglandin production (e.g., a fluorescent probe)

-

96-well plates

-

Fluorometric or colorimetric plate reader

Procedure:

-

Add assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations to the wells of a 96-well plate.

-

Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib for COX-2).

-

Pre-incubate the plate to allow the compound to interact with the enzyme.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Monitor the reaction progress by measuring the signal (fluorescence or absorbance) over time.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate potential signaling pathways and experimental workflows relevant to the mechanism of action of this compound derivatives.

Caption: Putative anticancer signaling pathways targeted by pyrazole derivatives.

Caption: General experimental workflow for elucidating anticancer mechanism.

Conclusion

While direct mechanistic studies on this compound derivatives are yet to be extensively reported, the wealth of information on analogous pyrazole compounds provides a strong basis for predicting their biological activities. The evidence points towards a multi-targeted mechanism of action encompassing anticancer, antimicrobial, and anti-inflammatory effects, primarily driven by enzyme inhibition and modulation of key cellular signaling pathways. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising class of compounds. Future research should focus on elucidating the specific molecular targets and pathways affected by this compound derivatives to validate these proposed mechanisms and facilitate their translation into clinical applications.

References

- 1. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Nitro Group as a Versatile Functional Handle: An In-depth Technical Guide to the Reactivity of 5-chloro-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitro group in 5-chloro-1-methyl-4-nitro-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the nitro, chloro, and methyl groups on the pyrazole ring imparts a unique electronic landscape, making the nitro group a focal point for a variety of chemical transformations. This document details the primary reactions involving the nitro group—namely reduction to an amine and nucleophilic aromatic substitution—supported by experimental protocols, quantitative data, and mechanistic diagrams to facilitate laboratory application and further research.

Core Reactivity Principles

The chemical behavior of this compound is largely dictated by the strong electron-withdrawing nature of the 4-nitro group. This deactivates the pyrazole ring towards electrophilic attack but significantly activates it for nucleophilic reactions. The primary avenues for exploiting the reactivity of the nitro group are its reduction to the corresponding amine and its potential to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Reduction of the Nitro Group

The transformation of the 4-nitro group to a 4-amino group is a pivotal reaction, yielding 5-chloro-1-methyl-4-amino-1H-pyrazole, a valuable intermediate for the synthesis of diverse bioactive molecules. This reduction can be achieved through several established methods, including catalytic hydrogenation and chemical reduction using metal catalysts in acidic or neutral media.

Nucleophilic Aromatic Substitution (SNAr)

While the chlorine atom at the 5-position is the more conventional leaving group in SNAr reactions on this scaffold, the 4-nitro group can also be displaced by potent nucleophiles under specific conditions. The feasibility of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions, as the pyrazole ring is already electron-deficient. The reactivity of nitro groups as leaving groups has been observed in various dinitro- and trinitropyrazole systems. For instance, in 3,4-dinitropyrazoles, the nitro group at the 3-position can be regioselectively substituted.[1] In N-substituted 3(5)-nitropyrazoles, the nitro group at position 5 exhibits greater reactivity compared to the one at position 3.

Quantitative Data on Reactivity

The following table summarizes typical yields for the reduction of nitroarenes to amines using various established methods, which can be considered indicative for the reduction of this compound.

| Reduction Method | Reagents | Substrate Scope | Typical Yield (%) | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | Aromatic & Aliphatic Nitro | >90 | General Knowledge |

| Chemical Reduction | Fe, NH₄Cl, EtOH/H₂O | Aromatic Nitro | 85-95 | [2] |

| Chemical Reduction | SnCl₂·2H₂O, EtOH | Aromatic Nitro | 80-95 | [1] |

Experimental Protocols

Detailed methodologies for the key transformations of the nitro group in this compound are provided below. These protocols are based on established procedures for structurally related compounds and can be adapted for the specific substrate.

Protocol 1: Reduction of this compound to 5-chloro-1-methyl-4-amino-1H-pyrazole via Catalytic Hydrogenation

Objective: To synthesize 5-chloro-1-methyl-4-amino-1H-pyrazole through the catalytic hydrogenation of the corresponding nitro compound.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

-

Celite®

Procedure:

-

In a suitable pressure vessel, dissolve this compound (1.0 eq) in a minimal amount of ethanol or methanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Evacuate the vessel and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-chloro-1-methyl-4-amino-1H-pyrazole.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction of this compound using Iron in Ammonium Chloride

Objective: To prepare 5-chloro-1-methyl-4-amino-1H-pyrazole using a cost-effective and milder chemical reduction method.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Celite®

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of this compound (1.0 eq) in a 4:1 mixture of ethanol and water, add iron powder (10 eq) and ammonium chloride (10 eq).[2]

-

Heat the reaction mixture to 70 °C and stir vigorously for 1-2 hours.[2]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite®, and wash the pad thoroughly with ethyl acetate.[2]

-

Separate the organic layer from the filtrate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired product.

Protocol 3: Nucleophilic Substitution of the 4-Nitro Group with an Amine (General Procedure)

Objective: To investigate the displacement of the 4-nitro group with a nucleophilic amine. Note: This reaction is less common and may require forcing conditions.

Materials:

-

This compound

-

Nucleophilic amine (e.g., piperidine, morpholine)

-

High-boiling polar aprotic solvent (e.g., DMF, DMSO)

-

Base (e.g., K₂CO₃, Et₃N) - optional

Procedure:

-

In a sealed tube, dissolve this compound (1.0 eq) in the chosen solvent.

-

Add an excess of the nucleophilic amine (3-5 eq). An optional base may be added to facilitate the reaction.

-

Heat the reaction mixture to a high temperature (e.g., 100-150 °C).

-

Monitor the reaction progress over time using TLC or LC-MS.

-

After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key reaction pathways for the transformation of the nitro group in this compound.

Caption: General pathway for the reduction of the nitro group.

Caption: Hypothetical SNAr pathway for nitro group displacement.

Conclusion

The 4-nitro group of this compound serves as a key functional handle for synthetic diversification. Its reduction to the corresponding amine is a robust and high-yielding transformation, providing access to a wide range of derivatives. While the nucleophilic substitution of the nitro group is less conventional, it represents a potential avenue for novel functionalization under specific conditions. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the effective utilization of this versatile building block in their scientific endeavors. Further investigation into the quantitative aspects of the nucleophilic substitution of the nitro group on this specific scaffold is warranted to fully elucidate its synthetic potential.

References

The Rising Therapeutic Potential of Novel Pyrazole Compounds: A Technical Guide

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a plethora of derivatives exhibiting a wide spectrum of biological activities. This technical guide delves into the significant anticancer, antimicrobial, and anti-inflammatory properties of novel pyrazole compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support researchers, scientists, and drug development professionals.

Anticancer Activity of Pyrazole Derivatives

Novel pyrazole derivatives have emerged as promising candidates in oncology, demonstrating potent activity against various cancer cell lines. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic effects of selected novel pyrazole compounds against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 12d | A2780 (Ovarian) | Not specified | - | - | [1] |

| A549 (Lung) | Not specified | - | - | [1] | |

| P388 (Murine Leukemia) | Not specified | - | - | [1] | |

| 13 | 4T1 (Breast) | 25 ± 0.4 | - | - | [2] |

| 4a | K562 (Leukemia) | 0.26 | ABT-751 | >1 | [3][4] |

| A549 (Lung) | 0.19 | ABT-751 | >1 | [3][4] | |

| 5b | K562 (Leukemia) | 0.021 | ABT-751 | >1 | [3][4] |

| A549 (Lung) | 0.69 | ABT-751 | >1 | [3][4] | |

| 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7–64.8 | [5] |

| 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7–64.8 | [5] |

| 37 | MCF7 (Breast) | 5.21 | - | - | [5] |

| 43 | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [5] |

| 57 | HepG2, MCF7, HeLa | 3.11–4.91 | Doxorubicin | 4.30–5.17 | [5] |

| 58 | HepG2, MCF7, HeLa | 4.06–4.24 | Doxorubicin | 4.30–5.17 | [5] |

| 59 | HepG2 (Hepatocellular) | 2 | Cisplatin | 5.5 | [5] |

| L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | - | - | [6] |

| L3 | MCF-7 (Breast) | 81.48 ± 0.89 | - | - | [6] |

| 10b | MCF-7 (Breast) | < 0.1 | Adriamycin | 0.13 | [7] |

| 25 | HT29, PC3, A549, U87MG | 3.17-6.77 | Axitinib | Not specified | [8] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds or a vehicle control (like DMSO) for a specified period (e.g., 48 hours).[6][9]

-

MTT Addition: After incubation, the media is removed, and MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for an additional 4 hours at 37°C.[9]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Signaling Pathways and Mechanisms of Action

Several pyrazole derivatives exert their anticancer effects by modulating specific signaling pathways.

One prominent mechanism is the inhibition of tubulin polymerization . Compound 5b, for instance, has been identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Other pyrazole compounds induce apoptosis through the modulation of key regulatory proteins. For example, compound 12d was found to increase the expression of p53 and p21(waf1), which are crucial for inducing apoptosis and cell cycle arrest.[1]

Antimicrobial Activity of Pyrazole Derivatives

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole compounds against different microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |

| 3 | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 | [10] |

| 4 | Staphylococcus epidermidis | 0.25 | Ciprofloxacin | 4 | [10] |

| 2 | Aspergillus niger | 1 | Clotrimazole | Not specified | [10] |

| 21a | Bacterial Strains | 62.5-125 | Chloramphenicol | Not specified | [11] |

| 21a | Fungal Strains | 2.9-7.8 | Clotrimazole | Not specified | [11] |

| 9 | Staphylococcus aureus (MDR) | 4 | - | - | [12] |

| 9 | Enterococcus faecalis (MDR) | 4 | - | - | [12] |

Experimental Protocols

Agar Disc Diffusion Method for Antibacterial Screening

This method is widely used to assess the antimicrobial activity of chemical substances.

-

Media Preparation: Mueller-Hinton agar is prepared and poured into sterile Petri dishes.[10]

-

Inoculation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of the agar.

-

Disc Application: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the pyrazole compound (e.g., 100 µg/mL in DMSO) and placed on the agar surface.[10] A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.

-

Incubation: The plates are incubated at 37°C for 24 hours.[10]

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.

Anti-inflammatory Activity of Pyrazole Derivatives

Many commercially successful non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold, such as celecoxib.[10] Research continues to uncover novel pyrazole derivatives with potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

| Compound ID | Assay | Result | Standard Drug | Result | Reference |

| 4 | Carrageenan-induced paw edema | Better activity | Diclofenac sodium | - | [10] |

| 117a | Protein denaturation | 93.80% inhibition | Diclofenac sodium | 90.21% inhibition | [13] |

| 151a-c | Carrageenan-induced paw edema | 62-71% edema inhibition | Celecoxib | 22% edema inhibition | [14] |

| 3,5-diarylpyrazole | In vitro COX-2 inhibition | IC50 = 0.01 µM | - | - | [15] |

| pyrazole-thiazole hybrid | In vitro COX-2 inhibition | IC50 = 0.03 µM | - | - | [15] |

| pyrazole-thiazole hybrid | In vitro 5-LOX inhibition | IC50 = 0.12 µM | - | - | [15] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation.

-

Animal Grouping: Rats are divided into control and treatment groups.

-

Compound Administration: The treatment groups receive the pyrazole compound orally or via intraperitoneal injection at a specific dose. The control group receives the vehicle.

-

Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at various time intervals after carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each treatment group relative to the control group.

Signaling Pathways and Mechanisms of Action

The primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[16] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

Conclusion

The pyrazole scaffold remains a highly privileged structure in the design of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the immense potential of novel pyrazole derivatives. The data and methodologies presented in this guide offer a solid foundation for further research and development in this exciting field. Future work will likely focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic profiles for clinical applications.

References

- 1. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-1-methyl-4-nitro-1H-pyrazole: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-1-methyl-4-nitro-1H-pyrazole is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique arrangement of a reactive chlorine atom, an electron-withdrawing nitro group, and a methylated pyrazole core makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 2942-41-8 | N/A |

| Molecular Formula | C₄H₄ClN₃O₂ | [1] |

| Molecular Weight | 161.55 g/mol | [1] |